5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol
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Overview
Description
5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzyloxy group attached to a phenol ring, which is further connected to a pyrimidinyl group substituted with an ethoxyphenoxy moiety. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzyloxyphenol intermediate, which is then subjected to a series of reactions to introduce the pyrimidinyl and ethoxyphenoxy groups. Key steps in the synthesis may include:
Benzylation: The phenol group is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Pyrimidinylation: The benzyloxyphenol is reacted with a pyrimidine derivative under conditions that facilitate the formation of the pyrimidinyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The benzyloxy and ethoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism by which 5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved vary based on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol
- 5-(Benzyloxy)-2-(4-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol
- 5-(Benzyloxy)-2-(5-(2-methoxyphenoxy)pyrimidin-4-yl)phenol
Uniqueness
5-(Benzyloxy)-2-(5-(2-ethoxyphenoxy)pyrimidin-4-yl)phenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, making it valuable for targeted research and development.
Properties
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-phenylmethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-2-29-22-10-6-7-11-23(22)31-24-15-26-17-27-25(24)20-13-12-19(14-21(20)28)30-16-18-8-4-3-5-9-18/h3-15,17,28H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGPQPFEQHMGKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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